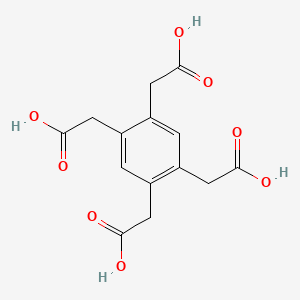
1,2,4,5-Benzenetetraacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid is an organic compound characterized by its unique structure, which includes four acetic acid groups attached to a benzene ring at the 1, 2, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with sodium cyanide to form 2,2’,2’‘,2’‘’-(benzene-1,2,4,5-tetrayl)tetraacetonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired tetraacetic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid primarily involves its ability to act as a chelating agent, binding to metal ions through its carboxylate groups. This chelation process can influence various biochemical pathways and molecular targets, depending on the specific metal ion and the biological context. The formation of stable metal-ligand complexes is a key aspect of its functionality in both chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Benzenetetracarboxylic acid: Similar in structure but with carboxylic acid groups instead of acetic acid groups.
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetonitrile: An intermediate in the synthesis of the tetraacetic acid, with nitrile groups instead of acetic acid groups.
Uniqueness: 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid is unique due to its specific arrangement of acetic acid groups, which allows for versatile chemical reactivity and the formation of stable complexes with a variety of metal ions. This makes it particularly valuable in the synthesis of coordination polymers and MOFs, where precise control over the ligand structure is essential for achieving desired properties .
Eigenschaften
Molekularformel |
C14H14O8 |
|---|---|
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
2-[2,4,5-tris(carboxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H14O8/c15-11(16)3-7-1-8(4-12(17)18)10(6-14(21)22)2-9(7)5-13(19)20/h1-2H,3-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
YJMRXMITYTUIBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


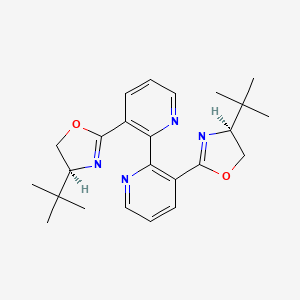
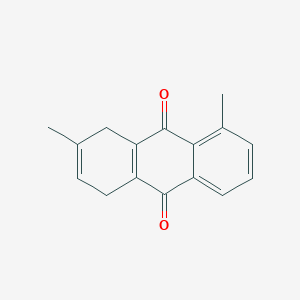
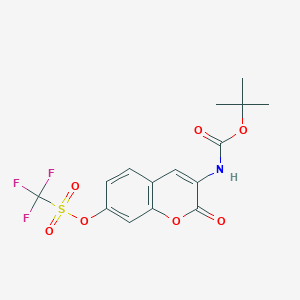
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)

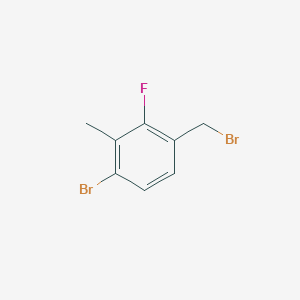
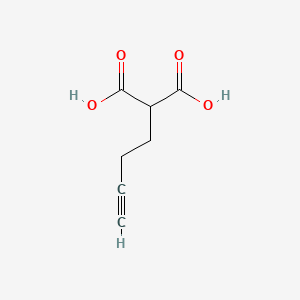
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
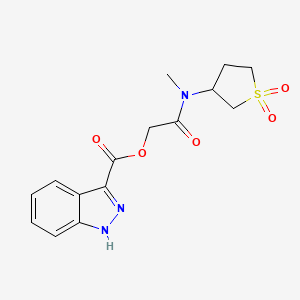
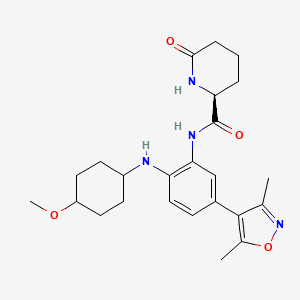
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
